![molecular formula C10H14ClFN5O12P3 B118624 Clofarabine triphosphate CAS No. 134646-41-6](/img/structure/B118624.png)
Clofarabine triphosphate
概要
説明
Clofarabine is a purine nucleoside antimetabolite that is used for the treatment of pediatric patients 1 to 21 years old with relapsed or refractory acute lymphoblastic leukemia after at least two prior regimens . It interferes with the growth of cancer cells, which are eventually destroyed .
Synthesis Analysis
Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . Unlike other 2′-deoxyadenosine analogs, clofarabine also has a halogen in the sugar that prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase . The cytotoxic activity of clofarabine is due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .Molecular Structure Analysis
The chemical structure of clofarabine is 2-chloro-9- (2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine . The molecular formula of clofarabine is C10H11ClFN5O3 with a molecular weight of 303.68 .Chemical Reactions Analysis
Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . Clofarabine triphosphate induces apoptosis by incorporating into DNA strands, causing breaks within the strand .Physical And Chemical Properties Analysis
The molecular formula of clofarabine is C10H11ClFN5O3 . The molecular weight is 303.68 .科学的研究の応用
Chemotherapy for Leukemia
Clofarabine is primarily used in the treatment of acute leukemias . It has shown clinical efficacy in this area, with its cytotoxic activity being due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .
Resistance to Deamination
Similar to fludarabine and cladribine, clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . This resistance to deamination enhances its therapeutic potential.
Inhibition of Ribonucleotide Reductase
The potent inhibition of ribonucleotide reductase activity by clofarabine nucleotides enhances its inhibition of the replicative DNA polymerases . This self-potentiation mechanism decreases the intracellular concentration of the natural substrate, dATP, which competes with clofarabine triphosphate for use as a substrate by these enzymes .
Treatment of Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) in Pediatric Patients
Clofarabine is approved for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients aged 1 to 21 years . Its pharmacokinetic (PK) exposure is strongly related to clinical outcomes and high risk of adverse reactions .
Pharmacokinetic (PK) Study and Therapeutic Drug Monitoring (TDM)
The pharmacokinetics of clofarabine in pediatric patients with relapsed or refractory ALL has been studied . PK-guided dosing of nucleoside analogs has the potential to improve survival and reduce toxicity in children .
Individual Variation in Drug Response
There may be individual variation in drug response among pediatric patients . This suggests that the dose should be individualized based on the monitoring of drug concentration .
作用機序
Target of Action
Clofarabine triphosphate primarily targets two key enzymes: ribonucleotide reductase and DNA polymerases . Ribonucleotide reductase plays a crucial role in DNA synthesis by controlling the production of deoxyribonucleotides, the building blocks of DNA. DNA polymerases are responsible for synthesizing DNA molecules, a process that is essential for cell division and replication .
Mode of Action
Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and then to the 5’-triphosphate metabolite by mono- and di-phosphokinases . It also competes with the endogenous deoxyadenosine triphosphate (dATP) for incorporation into DNA, thereby inhibiting DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by clofarabine triphosphate is the DNA synthesis pathway. By inhibiting ribonucleotide reductase, clofarabine triphosphate reduces the concentration of dATP, the natural substrate for DNA polymerases . This enhances the inhibition of DNA synthesis as clofarabine triphosphate competes more effectively with the reduced pool of dATP for incorporation into DNA .
Pharmacokinetics
Clofarabine is rapidly metabolized intracellularly to its active triphosphate form . The accumulation of clofarabine triphosphate in circulating leukemia cells is dose-dependent, with a long half-life . This suggests that the bioavailability of clofarabine triphosphate in target cells is high and sustained, which may contribute to its efficacy in treating acute leukemias .
Result of Action
The incorporation of clofarabine triphosphate into DNA results in the inhibition of DNA synthesis, thereby stopping the growth of cancer cells . This cytotoxic activity has been observed in both rapidly proliferating and quiescent cancer cell types . Clinical efficacy has primarily been observed in acute leukemias .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .
特性
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clofarabine triphosphate | |
CAS RN |
134646-41-6 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofarabine triphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].
ANone: The research papers primarily focus on the biological activity and pharmacokinetics of clofarabine triphosphate. They do not provide detailed information about its material compatibility or stability under various conditions.
A: Clofarabine triphosphate itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].
A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.
A: While the provided information doesn't directly address the stability of clofarabine triphosphate, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of clofarabine triphosphate, is formulated for intravenous administration [, , ].
ANone: The research abstracts primarily focus on the biological and clinical aspects of clofarabine triphosphate. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.
A: Clofarabine triphosphate exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。